molecular formula C7H3N3O5 B1199493 3,5-Dinitrophenyl isocyanate CAS No. 59776-60-2

3,5-Dinitrophenyl isocyanate

Cat. No.: B1199493
CAS No.: 59776-60-2
M. Wt: 209.12 g/mol
InChI Key: JZPRXQSCMBDGKP-UHFFFAOYSA-N
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Description

3,5-Dinitrophenyl isocyanate: is an organic compound with the molecular formula C7H3N3O5 . It is a derivative of phenyl isocyanate, where two nitro groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis and analytical chemistry.

Biochemical Analysis

Biochemical Properties

3,5-Dinitrophenyl isocyanate plays a significant role in biochemical reactions, particularly in the derivatization of amines and alcohols. It interacts with enzymes, proteins, and other biomolecules by forming stable derivatives. These interactions are crucial for the determination of the absolute stereochemistry of chiral compounds. The compound’s ability to form covalent bonds with nucleophiles, such as amines, makes it a valuable tool in biochemical analysis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through covalent bonding. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the derivatization of cellular amines can alter the activity of enzymes involved in metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as a derivatizing agent, forming stable derivatives with amines and alcohols. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods or under adverse conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively derivatize amines and alcohols without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic reactions. For example, the derivatization of amines can alter the activity of enzymes in amino acid metabolism, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The ability of this compound to form stable derivatives with biomolecules also affects its distribution, as the modified biomolecules may have different transport and localization properties .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, the derivatization of mitochondrial proteins can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitrophenyl isocyanate can be synthesized through the reaction of 3,5-dinitroaniline with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition. The general reaction is as follows:

3,5-Dinitroaniline+Phosgene3,5-Dinitrophenyl isocyanate+Hydrochloric acid\text{3,5-Dinitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3,5-Dinitroaniline+Phosgene→3,5-Dinitrophenyl isocyanate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dinitrophenyl isocyanate can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols, forming urea and carbamate derivatives, respectively.

    Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,5-dinitroaniline and carbon dioxide.

Common Reagents and Conditions:

    Amines: React with this compound to form urea derivatives.

    Alcohols: React to form carbamate derivatives.

    Water: Hydrolyzes the isocyanate group to form the corresponding amine.

Major Products:

    Urea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    3,5-Dinitroaniline: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 3,5-Dinitrophenyl isocyanate is widely used as a derivatizing agent in chromatography to identify and quantify amines and alcohols. It reacts with these compounds to form stable derivatives that can be easily separated and analyzed using high-performance liquid chromatography (HPLC).

Biology: In biological research, it is used to modify proteins and peptides, aiding in the study of their structure and function. The compound’s ability to form stable urea linkages makes it valuable in protein chemistry.

Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of diagnostic assays and the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, it is used in the production of polymers and resins, where it acts as a cross-linking agent, enhancing the mechanical properties of the final product.

Mechanism of Action

The primary mechanism of action of 3,5-Dinitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reaction forms stable urea or carbamate linkages, which are crucial in various chemical and biological processes.

Molecular Targets and Pathways:

    Proteins and Peptides: Reacts with amino groups in proteins and peptides, forming stable urea linkages.

    Polymers: Acts as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials.

Comparison with Similar Compounds

    Phenyl isocyanate: Lacks the nitro groups and is less reactive compared to 3,5-Dinitrophenyl isocyanate.

    2,4-Dinitrophenyl isocyanate: Similar structure but with nitro groups at the 2 and 4 positions, leading to different reactivity and applications.

    3,5-Dichlorophenyl isocyanate: Contains chlorine atoms instead of nitro groups, resulting in different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of two electron-withdrawing nitro groups, which significantly enhance its electrophilicity and reactivity. This makes it particularly useful in analytical chemistry for the derivatization of amines and alcohols, providing stable and easily detectable derivatives.

Properties

IUPAC Name

1-isocyanato-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPRXQSCMBDGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208511
Record name 3,5-Dinitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-60-2
Record name 3,5-Dinitrophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dinitrophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,5-dinitrophenyl isocyanate used in the analysis of monoacylglycerols and phenylpropanolamine?

A1: this compound reacts with alcohols and amines to form stable urethane derivatives. These derivatives often exhibit improved chromatographic properties, such as increased detectability and better resolution of enantiomers on chiral stationary phases. [, ]

Q2: How does the derivatization with this compound facilitate enantiomeric separation in HPLC?

A2: The derivatization introduces a bulky and aromatic 3,5-dinitrophenyl group to the target molecule. This modification enhances the interaction of the derivative with the chiral stationary phase, leading to better chiral recognition and separation of enantiomers. For instance, in the analysis of phenylpropanolamine, the derivatized enantiomers achieve baseline resolution on an (R)-(1-naphthyl)ethyl isocyanate-based chiral stationary phase. [] Similarly, this derivatization enables the separation of monoacylglycerol enantiomers on a chiral column with N-(R)-1-(α-naphthyl)ethylarninocarbonyl-(S)-valine as the chiral selector. []

Q3: Are there alternative derivatizing agents for chiral HPLC analysis of similar compounds?

A3: Yes, several other chiral derivatizing agents are available, each with its own advantages and limitations. The choice depends on factors like the target analyte, the chiral stationary phase, and the desired sensitivity and selectivity. Examples include:

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